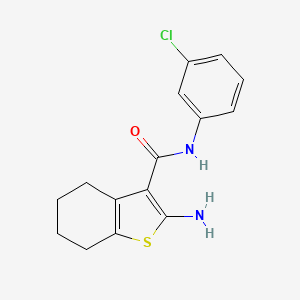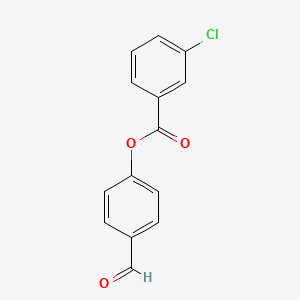![molecular formula C17H13ClN2OS B5868656 2-[(4-chlorophenyl)thio]-N-8-quinolinylacetamide](/img/structure/B5868656.png)
2-[(4-chlorophenyl)thio]-N-8-quinolinylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-chlorophenyl)thio]-N-8-quinolinylacetamide, also known as CQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CQ is a member of the quinoline family of compounds and has been shown to have a wide range of biochemical and physiological effects.
作用機序
The exact mechanism of action of 2-[(4-chlorophenyl)thio]-N-8-quinolinylacetamide is not fully understood, but it is believed to work by inhibiting the lysosomal degradation pathway. This can lead to the accumulation of autophagosomes, which can then be targeted for destruction by other cellular pathways. This can lead to the death of cancer cells, as well as other types of cells that rely on autophagy for survival.
Biochemical and Physiological Effects:
2-[(4-chlorophenyl)thio]-N-8-quinolinylacetamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, and has been studied as a potential treatment for a range of inflammatory diseases, including rheumatoid arthritis and lupus. It has also been shown to have anti-malarial properties, and has been used as a treatment for malaria.
実験室実験の利点と制限
One of the main advantages of using 2-[(4-chlorophenyl)thio]-N-8-quinolinylacetamide in lab experiments is its well-established safety profile. 2-[(4-chlorophenyl)thio]-N-8-quinolinylacetamide has been extensively studied in humans and animals, and has been shown to be relatively safe at therapeutic doses. However, one of the limitations of using 2-[(4-chlorophenyl)thio]-N-8-quinolinylacetamide in lab experiments is its relatively low potency. This can make it difficult to achieve the desired effects at therapeutic doses, and can limit its usefulness in certain types of experiments.
将来の方向性
There are many potential future directions for research on 2-[(4-chlorophenyl)thio]-N-8-quinolinylacetamide. One area of research is in the development of more potent analogues of 2-[(4-chlorophenyl)thio]-N-8-quinolinylacetamide. This could lead to the development of more effective treatments for cancer and other diseases. Another area of research is in the development of new methods for delivering 2-[(4-chlorophenyl)thio]-N-8-quinolinylacetamide to specific cells or tissues. This could increase the effectiveness of 2-[(4-chlorophenyl)thio]-N-8-quinolinylacetamide as a treatment, while reducing the risk of side effects. Finally, there is a need for further research into the mechanisms of action of 2-[(4-chlorophenyl)thio]-N-8-quinolinylacetamide, in order to better understand how it works and how it can be used most effectively in the treatment of disease.
合成法
The synthesis of 2-[(4-chlorophenyl)thio]-N-8-quinolinylacetamide involves a multi-step process that begins with the reaction of 8-hydroxyquinoline with thionyl chloride to form 8-chloroquinoline. This is then reacted with 4-chlorophenylthiourea to form the intermediate compound 2-[(4-chlorophenyl)thio]-8-chloroquinoline. Finally, this intermediate is reacted with acetic anhydride to form the final product, 2-[(4-chlorophenyl)thio]-N-8-quinolinylacetamide.
科学的研究の応用
2-[(4-chlorophenyl)thio]-N-8-quinolinylacetamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. 2-[(4-chlorophenyl)thio]-N-8-quinolinylacetamide has been shown to have anti-cancer properties, and has been studied as a potential treatment for a wide range of cancers, including breast cancer, lung cancer, and pancreatic cancer.
特性
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-quinolin-8-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2OS/c18-13-6-8-14(9-7-13)22-11-16(21)20-15-5-1-3-12-4-2-10-19-17(12)15/h1-10H,11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPNXVNVEPHLVGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)CSC3=CC=C(C=C3)Cl)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)sulfanyl-N-quinolin-8-ylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(benzyloxy)phenyl]-2,4-dimethylbenzamide](/img/structure/B5868580.png)

![2-({3-[3-(4-morpholinyl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide](/img/structure/B5868596.png)
![2-methyl-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5868602.png)
![2-[(carboxymethyl)sulfinyl]benzoic acid](/img/structure/B5868608.png)
![1-[2-(4-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B5868621.png)

![4-[3-(4-fluorophenyl)acryloyl]morpholine](/img/structure/B5868625.png)
![1-[(4-chloro-2-nitrophenoxy)acetyl]pyrrolidine](/img/structure/B5868630.png)
![1,3-diethyl-5-[(5-nitro-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5868637.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)thiourea](/img/structure/B5868647.png)

![N-(3,4-dimethoxyphenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5868664.png)